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Cat. No.: B104153 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The Johnson-Claisen rearrangement is a powerful and reliable method for the formation of

carbon-carbon bonds, offering a strategic approach to the synthesis of valuable γ,δ-

unsaturated esters. This rearrangement of allylic alcohols with orthoesters, such as trimethyl
orthovalerate, under acidic conditions, provides a straightforward route to extend a carbon

chain by three carbons and introduce a new stereocenter. These products serve as versatile

intermediates in the synthesis of complex molecules, including natural products and active

pharmaceutical ingredients.

Introduction
The Johnson-Claisen rearrangement, a variation of the Claisen rearrangement, utilizes an

allylic alcohol and an orthoester to generate a γ,δ-unsaturated ester.[1][2] The reaction is

typically catalyzed by a weak acid, such as propionic acid, and proceeds through the in situ

formation of a ketene acetal intermediate.[3][4] This intermediate then undergoes a

concerted[1][1]-sigmatropic rearrangement to yield the final product.[4] The use of trimethyl
orthovalerate in this reaction allows for the introduction of a propyl group at the α-position and

a methyl ester. The reaction is valued for its high stereoselectivity, often proceeding through a

chair-like transition state to afford products with predictable stereochemistry.[5]
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The Johnson-Claisen rearrangement is initiated by the acid-catalyzed reaction of the allylic

alcohol with trimethyl orthovalerate. This is followed by the elimination of two molecules of

methanol to form a reactive ketene acetal. This intermediate then undergoes a concerted,

thermally allowed[1][1]-sigmatropic rearrangement.[4] The stereochemical outcome of the

reaction is often predictable, with the rearrangement proceeding through a highly ordered,

chair-like six-membered transition state.[5] This allows for the efficient transfer of chirality and

the creation of new stereocenters with a high degree of control. The geometry of the starting

allylic alcohol can significantly influence the diastereoselectivity of the product.[5]

Step 1: Formation of Mixed Orthoester Step 2: Formation of Ketene Acetal Step 3:[1][1]-Sigmatropic Rearrangement

Allylic Alcohol (R-OH) Trimethyl Orthovalerate Mixed Orthoester

Mixed_Orthoester_ref

CH3OH H+ Ketene Acetal

Ketene_Acetal_ref

CH3OH H+ Chair-like Transition State γ,δ-Unsaturated Ester

Click to download full resolution via product page

Applications in Drug Development and Natural
Product Synthesis
The γ,δ-unsaturated esters produced via the Johnson-Claisen rearrangement are valuable

precursors in the synthesis of a wide array of complex molecules. The presence of both an

ester and an alkene functionality allows for diverse chemical modifications. This reaction has

been instrumental in the total synthesis of numerous natural products and has been employed

in the development of pharmaceutical agents.[6] For instance, the strategic application of this

rearrangement has enabled the construction of key carbon skeletons in molecules with

significant biological activity.

Experimental Protocols
Below is a general protocol for the Johnson-Claisen rearrangement using an allylic alcohol and

trimethyl orthovalerate. Note that optimal conditions such as temperature and reaction time
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may vary depending on the specific substrate.

General Procedure:

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, add the allylic alcohol (1.0 equiv).

Add a significant excess of trimethyl orthovalerate (5.0 - 10.0 equiv).

Add a catalytic amount of propionic acid (0.1 - 0.3 equiv).

The reaction mixture is heated to reflux (typically 110-140 °C) with vigorous stirring.

The progress of the reaction should be monitored by a suitable technique such as thin-layer

chromatography (TLC) or gas chromatography (GC).

Upon completion, the reaction mixture is cooled to room temperature.

The excess trimethyl orthovalerate and any solvent can be removed under reduced

pressure.

The crude product is then purified by column chromatography on silica gel using an

appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
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Data Presentation
While specific data for trimethyl orthovalerate is not extensively available in the literature, the

following table provides representative yields for the Johnson-Claisen rearrangement with the

closely related trimethyl orthoacetate, illustrating the general efficiency of this transformation

with various allylic alcohols. It is anticipated that the use of trimethyl orthovalerate would

result in similar yields under optimized conditions.

Entry
Allylic
Alcohol
Substrate

Product Yield (%)
Diastereom
eric Ratio
(d.r.)

Reference

1
(E)-But-2-en-

1-ol

Methyl (E)-3-

methylhex-4-

enoate

~85 N/A [5]

2
Cinnamyl

alcohol

Methyl (E)-3-

phenylhex-4-

enoate

~90 N/A [5]

3 Geraniol

Methyl 3,7-

dimethylocta-

4,6-dienoate

~75 N/A [5]

4
(S)-1-Penten-

3-ol

Methyl

(R,E)-3-

ethylhex-4-

enoate

~80 >95:5 [5]

Note: The yields and diastereomeric ratios are approximate and can vary based on the specific

reaction conditions and the purity of the starting materials. The data presented is for reactions

with trimethyl orthoacetate and is intended to be illustrative for the analogous reaction with

trimethyl orthovalerate.

Safety Precautions
Orthoesters are sensitive to moisture and should be handled under an inert atmosphere

(e.g., nitrogen or argon).
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The reaction is typically carried out at elevated temperatures, so appropriate precautions

should be taken.

Propionic acid is corrosive and should be handled in a well-ventilated fume hood with

appropriate personal protective equipment (PPE), including gloves and safety glasses.

Standard laboratory safety procedures should be followed at all times.

Conclusion
The Johnson-Claisen rearrangement using trimethyl orthovalerate offers a valuable and

efficient method for the synthesis of γ,δ-unsaturated esters. Its high stereoselectivity and the

versatility of the resulting products make it a powerful tool in the arsenal of synthetic chemists,

particularly in the fields of drug discovery and natural product synthesis. While specific

literature data for trimethyl orthovalerate is limited, the principles and general protocols

established for other orthoesters provide a strong foundation for its successful application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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